1-(1-Propylbenzimidazol-2-yl)propan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

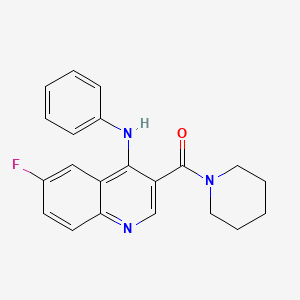

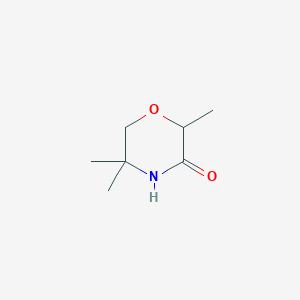

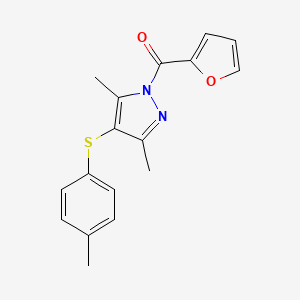

“1-(1-Propylbenzimidazol-2-yl)propan-1-ol” is a compound that contains a propylbenzimidazole group attached to a propanol group . Benzimidazole is a type of organic compound that consists of a benzene ring fused to an imidazole ring . Propanol, on the other hand, is a primary alcohol with the formula CH3CH2CH2OH .

Synthesis Analysis

While the specific synthesis for “1-(1-Propylbenzimidazol-2-yl)propan-1-ol” is not available, similar compounds can be synthesized through various methods. For instance, imidazole compounds can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia . Propanol can be produced via the hydrolysis of propyl chloride .Molecular Structure Analysis

The molecular structure of “1-(1-Propylbenzimidazol-2-yl)propan-1-ol” would likely consist of a benzimidazole ring attached to a propyl group, and a propanol group attached to the benzimidazole ring at the 1-position .Aplicaciones Científicas De Investigación

Antifungal Applications

A number of studies have focused on the synthesis and biological evaluation of benzimidazole derivatives as antifungal compounds. For instance, Zambrano-Huerta et al. (2019) synthesized a series of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives displaying high activity against Candida spp. strains, suggesting potential as fluconazole analogues with outstanding selectivity against certain Candida species (Zambrano-Huerta et al., 2019). Similarly, Zhang et al. (2012) reported the synthesis of 1H-benzimidazol-1-yl acetates/propionates containing the 1H-1,2,4-triazole moiety, demonstrating significant in vitro antifungal activities against plant pathogens (Zhang et al., 2012).

DNA Binding and Antitumor Activity

The study by Mann et al. (2001) introduced a novel bisbenzimidazole compound showing potent growth inhibition of ovarian carcinoma cell lines and antitumor activity, highlighting its binding in the DNA minor groove region (Mann et al., 2001).

Agricultural Applications

Campos et al. (2015) explored the use of solid lipid nanoparticles and polymeric nanocapsules for the sustained release of carbendazim and tebuconazole, two widely used fungicides in agriculture. This approach aimed at reducing losses due to leaching or degradation and decreasing toxicity (Campos et al., 2015).

Propiedades

IUPAC Name |

1-(1-propylbenzimidazol-2-yl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-3-9-15-11-8-6-5-7-10(11)14-13(15)12(16)4-2/h5-8,12,16H,3-4,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPLMPRIWDMDSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1C(CC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[6-(4-methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2436282.png)

![(E)-4-(Dimethylamino)-N-[(3-hydroxy-1-azabicyclo[2.2.2]octan-3-yl)methyl]but-2-enamide](/img/structure/B2436283.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2436286.png)

![N-(4-isopropylphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2436292.png)

![N-(1-cyanocyclopentyl)-4-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}-1H-pyrrole-2-carboxamide](/img/structure/B2436297.png)